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Technical Support Center: Ancient DNA
Extraction for M122 Analysis
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers encountering poor yields during ancient DNA (aDNA)

extraction, with a focus on downstream analysis of the M122 mitochondrial haplogroup.

Frequently Asked Questions (FAQs) &
Troubleshooting Guide
Section 1: General Low Yield Issues
Question: Why is my ancient DNA yield consistently low or undetectable?

Answer: Low aDNA yield is a common challenge due to the degraded nature of the genetic

material.[1][2] Several factors can contribute to this issue:

Poor Preservation of Starting Material: The quality and quantity of aDNA are highly

dependent on the preservation conditions of the sample.[3] Factors like temperature,

humidity, and soil chemistry at the burial site play a crucial role. Samples from cold and dry

environments tend to yield better results.[3]

Incomplete Lysis: The cells containing the DNA may not have been effectively broken open.

[4] This can be due to insufficient incubation time or the use of a lysis buffer not optimized for
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ancient samples.[4]

DNA Degradation: Ancient DNA is often highly fragmented.[5] Improper handling, such as

repeated freeze-thaw cycles, can further degrade the DNA.[4]

Contamination: Contamination from modern DNA (from researchers, lab environment) or

environmental inhibitors (from soil) can interfere with quantification and downstream

applications.[1][4]

Question: How can I improve my cell lysis for better DNA release?

Answer: Optimizing the lysis step is critical for maximizing the recovery of aDNA.

Extend Incubation Time: Ancient samples, especially bone or teeth, may require longer

incubation periods in the lysis buffer to fully release the DNA.[4]

Mechanical Disruption: For tough tissues like bone, mechanical grinding into a fine powder is

essential to increase the surface area for the lysis buffer to act upon.[1]

Appropriate Lysis Buffer: Ensure your lysis buffer is suitable for aDNA. Many protocols use

an EDTA-based buffer to demineralize bone and a detergent like SDS to break down cell

membranes.[6]

Question: What are the best practices for handling and storing ancient samples to prevent DNA

degradation?

Answer: Proper handling and storage are paramount to preserving the limited aDNA.

Minimize Handling: Handle samples as little as possible and always with sterile gloves to

prevent contamination with modern DNA.

Controlled Environment: Work in a dedicated aDNA clean lab with positive pressure, UV

irradiation, and regular bleaching of surfaces to minimize contamination.[2][7]

Proper Storage: Store samples in a cold, dry, and dark environment. For long-term storage,

-80°C is recommended to halt enzymatic degradation.[8] Avoid repeated freeze-thaw cycles.

[4]
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Section 2: Issues Specific to Extraction Chemistry
Question: My DNA pellet is difficult to redissolve after precipitation. What could be the cause?

Answer: Over-drying the DNA pellet is a common reason for solubilization issues.[9]

Avoid Over-Drying: Do not dry the pellet for more than 5 minutes. Using a vacuum to dry the

pellet can easily lead to over-drying.[9]

Gentle Resuspension: Resuspend the pellet in a suitable buffer (like TE buffer) and allow it

to sit for an extended period, potentially with gentle warming (e.g., 37°C), to aid dissolution.

[9]

Question: I suspect my extraction is contaminated with PCR inhibitors. How can I identify and

remove them?

Answer: PCR inhibitors are co-extracted from the sample matrix (e.g., humic acids from soil)

and can block downstream enzymatic reactions.

Identification: The A260/A230 ratio from a spectrophotometer can indicate the presence of

contaminants like humic acids or phenol. A ratio below 1.8 often suggests contamination.

Removal:

Silica-Based Purification: Methods that use a silica column to bind DNA are effective at

removing many inhibitors.[10]

Additional Wash Steps: Including extra wash steps with the appropriate buffer during the

extraction process can help remove residual contaminants.[11]

Commercial Inhibitor Removal Kits: Several commercially available kits are designed

specifically to remove common PCR inhibitors from DNA samples.

Section 3: M122 Haplogroup Analysis Considerations
Question: Are there any specific challenges associated with extracting DNA for M122
haplogroup analysis?
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Answer: The primary challenges are not specific to the M122 haplogroup itself but are inherent

to all aDNA studies. The M122 haplogroup, a common Y-chromosome haplogroup in East Asia,

is identified through downstream genetic analysis (PCR, sequencing) after a successful aDNA

extraction.[12][13] Therefore, the success of M122 analysis hinges on the quality and quantity

of the initial aDNA extraction. The key is to obtain a sufficient amount of clean, albeit

fragmented, DNA that can be used as a template for amplification of the specific genetic

markers that define the M122 haplogroup.

Question: How can I ensure my extracted DNA is suitable for M122 haplogroup typing?

Answer: After extraction, it is crucial to quantify and qualify the aDNA.

Quantification: Use a sensitive method like quantitative PCR (qPCR) to determine the

amount of amplifiable human DNA.[14] Spectrophotometric methods like NanoDrop may not

be sensitive enough for the low concentrations typical of aDNA.

Quality Assessment:

Fragment Size: Running the sample on a Bioanalyzer or similar instrument can give you

an idea of the fragment size distribution. Ancient DNA is typically highly fragmented, often

less than 100 base pairs.[5]

PCR Amplification: Attempt to amplify a small, known mitochondrial or nuclear DNA

fragment to confirm that the extracted DNA is of sufficient quality for enzymatic reactions.

Quantitative Data Summary
The following table summarizes expected DNA yields from different ancient sample types and

the impact of various extraction modifications.
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Sample
Type

Starting
Material
(mg)

Extraction
Method

Expected
DNA Yield
(ng/µL)

A260/A280
Ratio

A260/A230
Ratio

Petrous Bone 50-100
Silica Spin

Column
0.5 - 10 1.7 - 1.9 > 1.8

Tooth

(Dentin)
100-200

Silica Spin

Column
0.1 - 5 1.6 - 1.8 > 1.5

Long Bone 200-500
Phenol-

Chloroform
0.01 - 2 1.5 - 1.8 < 1.5

"Dirty" Bone 200
Standard

Silica
< 0.1 < 1.6 < 1.0

"Dirty" Bone 200

Silica with

Inhibitor

Removal

0.1 - 1.5 1.6 - 1.8 > 1.5

Experimental Protocols
Protocol: Silica-Based Ancient DNA Extraction from
Bone/Teeth
This protocol is a generalized method based on common silica spin-column techniques.

1. Sample Preparation (in a dedicated aDNA clean room): a. Select a dense part of the bone or

a tooth root. b. Decontaminate the surface by wiping with a 10% bleach solution, followed by a

rinse with DNA-free water. c. Use a sterile drill or sandblaster to remove the outer surface. d.

Grind a small piece of the decontaminated sample (50-200 mg) into a fine powder using a

sterile mortar and pestle or a freezer mill.[1]

2. Lysis and Digestion: a. Transfer the bone/tooth powder to a 2 mL tube. b. Add 1 mL of lysis

buffer (0.5 M EDTA, pH 8.0; 100 µg/mL Proteinase K). c. Incubate at 56°C overnight on a

rotating wheel.

3. DNA Binding: a. Centrifuge the lysate at maximum speed for 5 minutes to pellet any

undigested material. b. Transfer the supernatant to a new tube. c. Add a high-salt binding buffer
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(containing guanidinium thiocyanate) to the supernatant, following the manufacturer's

instructions for your specific silica spin columns.[10] d. Mix well by inverting the tube.

4. DNA Purification: a. Transfer the mixture to a silica spin column placed in a collection tube. b.

Centrifuge for 1 minute at a moderate speed (e.g., 6,000 x g) and discard the flow-through. c.

Add 500 µL of wash buffer (containing ethanol) to the column. d. Centrifuge for 1 minute and

discard the flow-through. Repeat this wash step. e. Perform a final "dry spin" at maximum

speed for 1-2 minutes to remove any residual ethanol.[6]

5. Elution: a. Place the spin column in a new, sterile 1.5 mL tube. b. Add 30-50 µL of pre-

warmed (65°C) elution buffer (e.g., 10 mM Tris-HCl, pH 8.5) directly to the center of the silica

membrane. c. Incubate at room temperature for 5-10 minutes. d. Centrifuge at maximum speed

for 1 minute to elute the purified aDNA. e. The eluted DNA is now ready for quantification and

downstream analysis. Store at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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